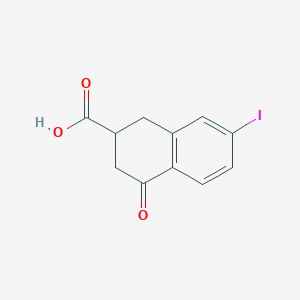
7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an iodine atom, a ketone group, and a carboxylic acid group attached to a tetrahydronaphthalene ring system. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 1,2,3,4-tetrahydronaphthalene, followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong oxidizing agents and acidic or basic catalysts to facilitate the transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency of the process.
化学反応の分析
Types of Reactions: 7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: A precursor and structurally related compound with different functional groups.
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the iodine atom but shares similar structural features.
7-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 7-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H9IO3 |
|---|---|
分子量 |
316.09 g/mol |
IUPAC名 |
7-iodo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9IO3/c12-8-1-2-9-6(4-8)3-7(11(14)15)5-10(9)13/h1-2,4,7H,3,5H2,(H,14,15) |
InChIキー |
RRFUIHHXDDVNFL-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1C=C(C=C2)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


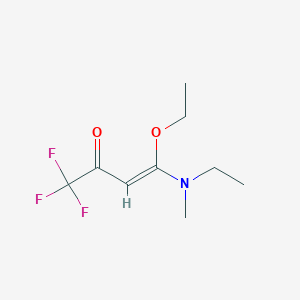
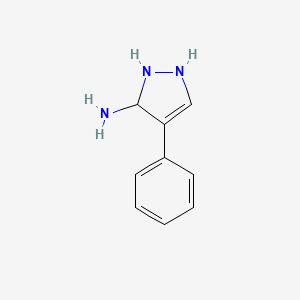
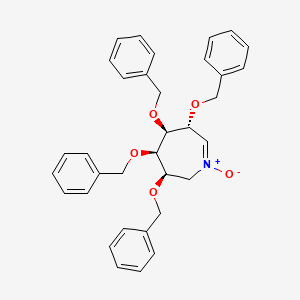
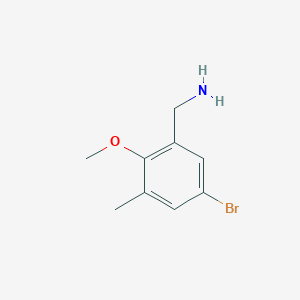
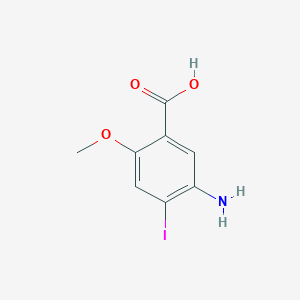
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)
![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)

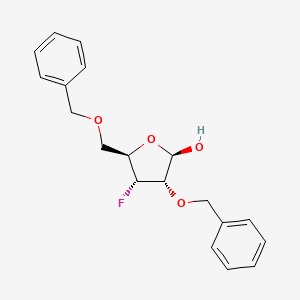
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
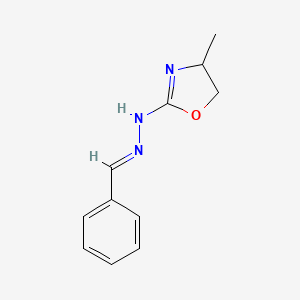
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
